molecular formula C31H37Cl2F6N4O5P B607540 Fosnetupitant chloride CAS No. 1643757-72-5

Fosnetupitant chloride

Cat. No. B607540
M. Wt: 761.5242
InChI Key: LBTQUZNIWCWBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fosnetupitant is a neurokinin receptor antagonist. Neurokinin 1 (NK1) receptor antagonists (RAs) are a class of drug used to treat nausea and vomiting associated with chemotherapy. Aprepitant, casopitant, and fosaprepitant are NK1 drugs.

Scientific Research Applications

1. Application in Chemotherapy-Induced Nausea and Vomiting

Fosnetupitant chloride is primarily researched for its effectiveness in preventing chemotherapy-induced nausea and vomiting (CINV). Studies have demonstrated its efficacy when used in combination with other drugs like palonosetron. For instance, a randomized, double-blind, phase 2 study assessed fosnetupitant's efficacy in Japanese patients receiving cisplatin-based chemotherapy, highlighting its role as a neurokinin 1 receptor antagonist prodrug (Sugawara et al., 2019). Similarly, another phase 3 safety study evaluated fosnetupitant's safety profile, including injection site reactions (ISRs), in patients receiving doxorubicin-cyclophosphamide or epirubicin-cyclophosphamide chemotherapy (Matsuura et al., 2022).

2. Pharmacokinetic Profile

Research into the pharmacokinetic profile of fosnetupitant has been pivotal. A study on the development of intravenous neurokinin‐1 receptor antagonists, including fosnetupitant, revealed important insights into its pharmacokinetics and safety. This study showed that fosnetupitant, a water-soluble N‐phosphoryloxymethyl prodrug of netupitant, doesn't require excipients or solubility enhancers, preventing hypersensitivity and infusion‐site reactions associated with these products (Tyler et al., 2022).

3. Comparative Efficacy Studies

Several studies have compared fosnetupitant with other antiemetic agents. For instance, a phase III study compared fosnetupitant (FosNTP) versus fosaprepitant (FosAPR) for preventing highly emetogenic chemotherapy-induced nausea and vomiting. This study was the first head-to-head comparison between two different neurokinin-1 receptor antagonists and demonstrated the noninferiority of FosNTP to FosAPR (Hata et al., 2021).

properties

CAS RN

1643757-72-5

Product Name

Fosnetupitant chloride

Molecular Formula

C31H37Cl2F6N4O5P

Molecular Weight

761.5242

IUPAC Name

4-[5-{2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamido}-4-(2-methylphenyl)pyridin-2-yl]-1-methyl-1-[(phosphonooxy)methyl]piperaziniumchloride monohydrochloride

InChI

InChI=1S/C31H35F6N4O5P.2ClH/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37;;/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45);2*1H

InChI Key

LBTQUZNIWCWBNN-UHFFFAOYSA-N

SMILES

O=P(OC[N+]1(C)CCN(C2=NC=C(N(C)C(C(C)(C3=CC(C(F)(F)F)=CC(C(F)(F)F)=C3)C)=O)C(C4=CC=CC=C4C)=C2)CC1)(O)O.[H]Cl.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Fosnetupitant chloride, 08PNET

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of chloromethyl di-tert-butyl phosphate in Acetone (22.1 g from a 10% solution, 85.58 mmole), 15.5 g (103.24 mmole) of sodium iodide and 33.0 g (57.00 mmole) of netupitant were added and the solution heated at 50° C. for at 6-16 h. The precipitated salts were filtered off, the acetone distilled under reduced pressure and the crude product dissolved in 43.0 g of methanol and 43.0 g 1,4-dioxane. 12.6 g of HCl 4M in dioxane (113.85 mmole) were added, and then methanol is distilled off at 40° C. under reduced pressure. The solution is cooled at 5° C. and stirred at 5° C. for at least 2 h at 5° C. The product was isolated by filtration, purified by additional slurry in acetone (238 g), and filtered and washed with acetone (47 g) and pentane (2×72 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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